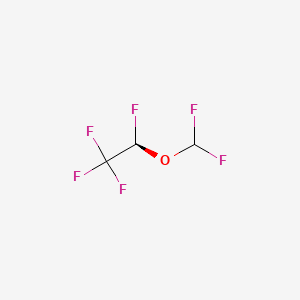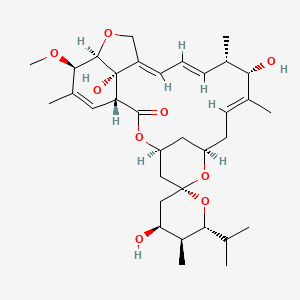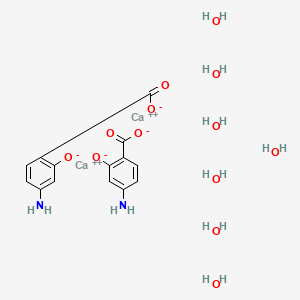
Cyanidin 3-sambubioside 5-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin 5-O-beta-D-glucoside 3-O-beta-D-sambubioside is an anthocyanidin glycoside.
Aplicaciones Científicas De Investigación
1. Plant Pigmentation and Color Variation Cyanidin 3-sambubioside 5-glucoside contributes to the pigmentation in various garden plants, including those in the Cruciferae family. This pigment is particularly notable in the flowers of Lobularia maritima, Lunaria annua, and Cheiranthus cheiri. The structural variations and biosynthesis of these pigments in different plants lead to a diverse range of flower colors, which are of significant interest in botany and horticulture (Tatsuzawa et al., 2006).
2. Bioactivity and Antioxidant Properties Research indicates that cyanidin 3-sambubioside 5-glucoside and its derivatives show notable antioxidant activity. A study examining the interaction of these compounds with mimic lipid membranes (reflecting tumor cell membrane lipid composition) revealed insights into their potential anticancer and antioxidant activities. These interactions could be fundamental in understanding the pharmaceutical mechanisms of these compounds (Strugała et al., 2016).
3. Potential Health Benefits and Therapeutic Uses Cyanidin 3-sambubioside 5-glucoside has shown promise in health-related research, particularly in relation to inflammatory conditions. A study demonstrated its efficacy in reducing cytokine-induced inflammation in human intestinal cells, suggesting its potential role in managing inflammatory bowel diseases. This effect was observed at much lower concentrations compared to conventional anti-inflammatory drugs, indicating a high anti-inflammatory efficiency (Serra et al., 2012).
4. Influence on Metastasis in Cancer Cells A specific focus has been placed on the inhibitory effects of cyanidin 3-sambubioside on cancer cell metastasis. A study highlighted its ability to interrupt neovascular formation and inhibit the metastatic potential of breast cancer cells, specifically by downregulating matrix metalloproteinase-9, an enzyme associated with cancer progression (Lee et al., 2013).
Propiedades
Nombre del producto |
Cyanidin 3-sambubioside 5-glucoside |
|---|---|
Fórmula molecular |
C32H39O20+ |
Peso molecular |
743.6 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37)/p+1/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-/m1/s1 |
Clave InChI |
OLBLWNPOURNBCY-MRBLLYQQSA-O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



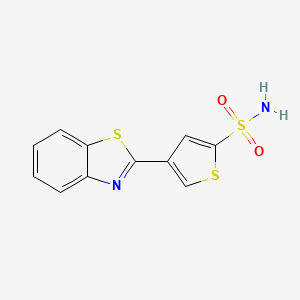

![6'-coumaroyl-1'-O-[2-(3,4-dihydroxyphenyl)ethyl]-beta-D-glucopyranoside](/img/structure/B1250323.png)
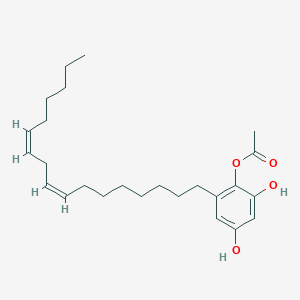

![(2'R,3R)-4',6,6'-Trihydroxy-2'-(4-hydroxyphenyl)-4-[(1E)-2-(3,5-dihydroxy-4-methoxyphenyl)ethenyl]-3,3'-spirobi[2,3-dihydrobenzofuran]-2-one](/img/structure/B1250328.png)


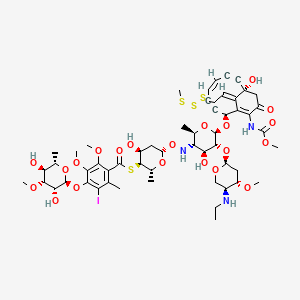
![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)
